![molecular formula C6H4BrN3S B2559803 6-Bromo-7-methyl-[1,2,5]thiadiazolo[3,4-b]pyridine CAS No. 2006278-02-8](/img/structure/B2559803.png)
6-Bromo-7-methyl-[1,2,5]thiadiazolo[3,4-b]pyridine
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Overview
Description
“6-Bromo-7-methyl-[1,2,5]thiadiazolo[3,4-b]pyridine” is a chemical compound with the CAS Number: 2006278-02-8 . It has a molecular weight of 231.1 . It is a solid at room temperature and is stored in a refrigerator .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, the commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine was iodized by NIS to obtain an intermediate, and then the NH of the intermediate was protected by PMB-Cl to produce a key intermediate . Simultaneously, meta-aminobenzoic acid was reacted with morpholine to produce another intermediate .Molecular Structure Analysis
The IUPAC name of this compound is 6-bromo-7-methyl-2H-2lambda3-[1,2,5]thiadiazolo[3,4-b]pyridine . The InChI code is 1S/C6H5BrN3S/c1-3-4(7)2-8-6-5(3)9-11-10-6/h2,11H,1H3 .Chemical Reactions Analysis
While specific reactions involving “6-Bromo-7-methyl-[1,2,5]thiadiazolo[3,4-b]pyridine” are not detailed in the search results, similar compounds have been used in the synthesis of various derivatives . For example, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized based on scaffold hopping and computer-aided drug design .Physical And Chemical Properties Analysis
“6-Bromo-7-methyl-[1,2,5]thiadiazolo[3,4-b]pyridine” is a solid at room temperature . It has a molecular weight of 231.1 . The compound is stored in a refrigerator .Scientific Research Applications
- Organic Semiconductors : 6-Bromo-7-methyl-[1,2,5]thiadiazolo[3,4-b]pyridine exhibits promising properties as an organic semiconductor. Researchers explore its use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and light-emitting diodes (OLEDs). Its electron-accepting nature and high charge mobility make it attractive for these applications .
- Thin Film Deposition : The compound can be incorporated into thin films for electronic and optoelectronic devices. Its stability and tunable properties make it valuable in materials science .
- Anticancer Agents : Researchers investigate the potential of 6-Bromo-7-methyl-[1,2,5]thiadiazolo[3,4-b]pyridine as an anticancer agent. Its unique structure and reactivity may lead to novel compounds with selective cytotoxicity against cancer cells .
- Kinase Inhibitors : The compound’s heterocyclic scaffold could serve as a starting point for designing kinase inhibitors. Kinases play a crucial role in cell signaling pathways, making them attractive drug targets .
- Bioorthogonal Chemistry : Researchers explore the compound’s reactivity in bioorthogonal reactions. Its functional groups can be selectively modified in biological environments, enabling site-specific labeling and imaging of biomolecules .
- Electrochemical Sensors : 6-Bromo-7-methyl-[1,2,5]thiadiazolo[3,4-b]pyridine-modified electrodes can be used for detecting analytes such as neurotransmitters, environmental pollutants, and biomolecules. Its electrochemical properties enhance sensor sensitivity and selectivity .
- Photoluminescent Properties : Researchers investigate the compound’s photoluminescence behavior. Its emission properties could be harnessed for optoelectronic applications, including sensors and displays .
- Catalytic Applications : The compound’s heterocyclic ring system may serve as a ligand or catalyst in organic transformations. Researchers explore its potential in asymmetric synthesis, C–H activation, and other catalytic processes .
Materials Science and Organic Electronics
Medicinal Chemistry and Drug Discovery
Chemical Biology and Bioconjugation
Materials for Electrochemical Sensing and Biosensing
Photophysics and Optoelectronics
Materials for Organic Synthesis and Catalysis
Safety And Hazards
properties
IUPAC Name |
6-bromo-7-methyl-[1,2,5]thiadiazolo[3,4-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3S/c1-3-4(7)2-8-6-5(3)9-11-10-6/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQKQNSRGGZAED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=NSN=C12)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-7-methyl-[1,2,5]thiadiazolo[3,4-b]pyridine |
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